molecular formula C13H8ClFO3 B1342344 4-Chloro-2-(4-fluorophenoxy)benzoic acid CAS No. 60086-43-3

4-Chloro-2-(4-fluorophenoxy)benzoic acid

Cat. No.: B1342344
CAS No.: 60086-43-3
M. Wt: 266.65 g/mol
InChI Key: YZDVBIUEBCTERM-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenoxy)benzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of both chlorine and fluorine atoms attached to a benzoic acid core, with a phenoxy group substituted at the 2-position

Scientific Research Applications

4-Chloro-2-(4-fluorophenoxy)benzoic acid has several scientific research applications:

Safety and Hazards

Safety data sheets suggest that compounds similar to 4-Chloro-2-(4-fluorophenoxy)benzoic acid can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenoxy)benzoic acid typically involves the reaction of 4-chloro-2-fluorobenzoic acid with 4-fluorophenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzoic acid
  • 4-(4-Chlorophenoxy)benzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

4-Chloro-2-(4-fluorophenoxy)benzoic acid is unique due to the combination of chlorine and fluorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.

Properties

IUPAC Name

4-chloro-2-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDVBIUEBCTERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605960
Record name 4-Chloro-2-(4-fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60086-43-3
Record name 4-Chloro-2-(4-fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedures outlined in Example 21, 10.7 g. (0.038 mol) of 2-iodo-4-chlorobenzoic acid, 4.3 g. (0.038 mol) of 4-fluorophenol 5.25 g. (0.038 mol) of potassium carbonate and 1.14 g. of cuprous chloride in 180 ml. of pyridine are heated under reflux overnight to give upon workup 4-chloro-2-(4-fluorophenoxy)-benzoic acid, 154°-173° C. Heating the acid (5.0 g., 0.019 mol) for one hour with 75 g. of sulfuric acid yields the corresponding 2-fluoro-6-chloro-9-xanthone, m.p. 210° C.
Quantity
0.038 mol
Type
reactant
Reaction Step One
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5.25 g
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reactant
Reaction Step Two
Quantity
0.038 mol
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reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

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